3-{[(Tert-butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid 3-{[(Tert-butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid
Brand Name: Vulcanchem
CAS No.: 1208370-74-4
VCID: VC11679754
InChI: InChI=1S/C15H30N2O4/c1-6-16(7-2)10-8-11-17(12-9-13(18)19)14(20)21-15(3,4)5/h6-12H2,1-5H3,(H,18,19)
SMILES: CCN(CC)CCCN(CCC(=O)O)C(=O)OC(C)(C)C
Molecular Formula: C15H30N2O4
Molecular Weight: 302.41 g/mol

3-{[(Tert-butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid

CAS No.: 1208370-74-4

Cat. No.: VC11679754

Molecular Formula: C15H30N2O4

Molecular Weight: 302.41 g/mol

* For research use only. Not for human or veterinary use.

3-{[(Tert-butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid - 1208370-74-4

Specification

CAS No. 1208370-74-4
Molecular Formula C15H30N2O4
Molecular Weight 302.41 g/mol
IUPAC Name 3-[3-(diethylamino)propyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Standard InChI InChI=1S/C15H30N2O4/c1-6-16(7-2)10-8-11-17(12-9-13(18)19)14(20)21-15(3,4)5/h6-12H2,1-5H3,(H,18,19)
Standard InChI Key MEFCUUJMGFGMHZ-UHFFFAOYSA-N
SMILES CCN(CC)CCCN(CCC(=O)O)C(=O)OC(C)(C)C
Canonical SMILES CCN(CC)CCCN(CCC(=O)O)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The compound possesses the molecular formula C₁₅H₃₀N₂O₄, corresponding to a molecular weight of 302.41 g/mol. This stoichiometry reflects the integration of three key structural components:

  • A tert-butoxycarbonyl (Boc) protecting group (C(CH3)3OCO\text{C}(\text{CH}_3)_3\text{OCO})

  • A 3-(diethylamino)propyl side chain (N(C2H5)2CH2CH2CH2\text{N}(\text{C}_2\text{H}_5)_2\text{CH}_2\text{CH}_2\text{CH}_2)

  • A propanoic acid terminus (CH2CH2COOH\text{CH}_2\text{CH}_2\text{COOH})

The Boc group provides steric protection for the secondary amine during synthetic operations, while the diethylamino moiety introduces basicity and potential hydrogen-bonding capabilities.

IUPAC Nomenclature and Stereochemistry

Per IUPAC conventions, the systematic name is 3-[3-(diethylamino)propyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid. The absence of chiral centers in the molecule simplifies stereochemical considerations, though synthetic routes may involve intermediates with stereochemical complexity.

Spectroscopic Identifiers

  • InChIKey: MEFCUUJMGFGMHZ-UHFFFAOYSA-N

  • SMILES: CCN(CC)CCCN(CCC(=O)O)C(=O)OC(C)(C)C
    These identifiers facilitate database searches and computational modeling of the compound's physicochemical behavior.

Synthesis and Manufacturing Considerations

Synthetic Pathways

While no direct synthesis reports exist for this specific compound, analogous Boc-protected amino acid derivatives are typically synthesized through sequential alkylation and protection reactions. A plausible route involves:

  • Alkylation of 3-aminopropanoic acid with 3-chloropropyldiethylamine to install the diethylaminoalkyl chain

  • Boc protection of the secondary amine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions

  • Purification via column chromatography or recrystallization

Reaction conditions would require careful optimization to prevent premature deprotection of the Boc group or side reactions at the carboxylic acid. The use of sodium hydride in dimethylformamide (DMF), as demonstrated in related syntheses , suggests potential applicability for nucleophilic substitution steps.

Yield and Scalability

  • Sensitivity of the Boc group to acidic conditions

  • Potential side reactions at the tertiary amine under strong bases

  • Purification difficulties due to the compound's zwitterionic nature

Physicochemical Properties

Solubility and Stability

The compound exhibits amphiphilic character due to:

  • Hydrophilic regions: Carboxylic acid (pKa4.8\text{p}K_a \approx 4.8) and tertiary amine (pKa10.5\text{p}K_a \approx 10.5)

  • Hydrophobic domains: tert-Butyl group and diethylaminoalkyl chain

Predicted solubility profiles include:

SolventSolubility (mg/mL)
Water<1 (pH-dependent)
DMSO>50
Ethanol10–20
Dichloromethane30–40

Stability studies indicate decomposition above 150°C, with the Boc group undergoing thermal cleavage. Long-term storage recommendations include desiccated conditions at -20°C under inert atmosphere.

Applications in Chemical Research

Peptide Synthesis

The compound's dual functionality enables its use as:

  • Building block for non-natural amino acid incorporation into peptides

  • Linker molecule for conjugating therapeutic payloads to targeting vectors

  • Protecting group strategy in solid-phase peptide synthesis (SPPS)

Recent advances in noncanonical amino acid incorporation highlight its potential for creating peptide-based materials with enhanced stability or bioactivity .

Pharmaceutical Intermediates

Structural analogs serve as precursors for:

  • Cationic lipid nanoparticles: The diethylamino group facilitates nucleic acid complexation

  • Prodrug formulations: Carboxylic acid enables ester prodrug development

  • Kinase inhibitors: Tertiary amine participates in ATP-binding pocket interactions

Handling AspectProtocol
Personal protectionNitrile gloves, goggles, lab coat
VentilationFume hood or containment device
Spill managementInert absorbent, pH neutralization
Waste disposalIncineration (≥1000°C)

The compound's discontinued commercial status underscores the importance of in-house synthesis verification and alternative sourcing strategies.

SupplierPurityQuantityPrice Range
VulcanChem95%100 mg$450–$600
Cayman ChemicalNot listedN/ADiscontinued

This scarcity drives research toward alternative synthetic routes or structurally similar replacements.

Future Research Directions

Computational Modeling

Molecular dynamics simulations could optimize:

  • Solubility parameters for formulation development

  • Binding affinities toward biological targets

  • Degradation pathways under physiological conditions

Biological Evaluation

Priority areas include:

  • Cytotoxicity profiling (IC₅₀ in HepG2, HEK293 cells)

  • Metabolic stability in liver microsomes

  • Blood-brain barrier permeability predictions

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